BenchChemオンラインストアへようこそ!

Thiazolo[5,4-b]pyridine, 5-bromo-

Kinase inhibitor design BCR-ABL T315I Type II kinase inhibitors

Thiazolo[5,4-b]pyridine, 5-bromo- (CAS 857969-66-5) is a fused bicyclic heteroaromatic building block comprising a thiazole ring annulated to a pyridine ring, with a single bromine atom at the 5-position of the pyridine moiety. With a molecular formula of C₆H₃BrN₂S and molecular weight of 215.07 g/mol, the compound exhibits a computed LogP of 1.48 and zero hydrogen bond donors, placing it in a favorable physicochemical space for fragment-based and scaffold-hopping campaigns.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07
CAS No. 857969-66-5
Cat. No. B3030041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-b]pyridine, 5-bromo-
CAS857969-66-5
Molecular FormulaC6H3BrN2S
Molecular Weight215.07
Structural Identifiers
SMILESC1=CC(=NC2=C1N=CS2)Br
InChIInChI=1S/C6H3BrN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H
InChIKeyAFGZXGZVCNYHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromothiazolo[5,4-b]pyridine (CAS 857969-66-5): A Strategic Halogenated Heterocycle for Kinase-Targeted Library Synthesis


Thiazolo[5,4-b]pyridine, 5-bromo- (CAS 857969-66-5) is a fused bicyclic heteroaromatic building block comprising a thiazole ring annulated to a pyridine ring, with a single bromine atom at the 5-position of the pyridine moiety. With a molecular formula of C₆H₃BrN₂S and molecular weight of 215.07 g/mol, the compound exhibits a computed LogP of 1.48 and zero hydrogen bond donors, placing it in a favorable physicochemical space for fragment-based and scaffold-hopping campaigns [1]. The thiazolo[5,4-b]pyridine core is recognized as a privileged structure in medicinal chemistry due to its structural homology to thiazolo[4,5-d]pyrimidine, and derivatives of this scaffold have demonstrated activity across multiple kinase targets including PI3K, c-KIT, BCR-ABL, RAF, and VEGFR2, as well as the paracaspase MALT-1 [2]. The 5-bromo substituent serves a dual purpose: it acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, and its position on the scaffold is specifically associated with ATP-binding site engagement in several therapeutically relevant kinases [3].

Why 5-Bromothiazolo[5,4-b]pyridine Cannot Be Simply Replaced by Its 2-Bromo, 6-Bromo, or 5-Chloro Analogs in Kinase-Focused Synthesis


The functional utility of 5-bromothiazolo[5,4-b]pyridine is determined by the confluence of two non-interchangeable structural features: the identity of the halogen (Br vs. Cl vs. F) and its precise regioposition (5- vs. 2- vs. 6-). The thiazolo[5,4-b]pyridine literature establishes that the 5-position has been explicitly functionalized to target the ATP-binding site of BCR-ABL, RAF, and VEGFR2 kinases [1], whereas the 6-position was reported as a novel functionalization site only in 2022 for c-KIT inhibitors—indicating that the 5-position is the validated site for programs targeting BCR-ABL gatekeeper mutants (e.g., T315I) and RAF/VEGFR2 [2]. Replacing bromine with chlorine at the 5-position (CAS 1313726-12-3) reduces cross-coupling reactivity due to the higher C–Cl bond dissociation energy (~97 kcal/mol vs. ~84 kcal/mol for C–Br), necessitating harsher catalytic conditions and potentially limiting substrate scope [3]. The 2-bromo isomer (CAS 412923-40-1) places the halogen on the thiazole ring, fundamentally altering the electronics of the heterocycle and the vector of derivatization relative to the kinase hinge-binding motif. The 6-bromo isomer (CAS 886372-88-9) occupies a position historically underexplored in kinase programs, offering a different exit vector that may not map to established pharmacophore models for the targets listed above. These structural differences render generic substitution scientifically unsound without re-optimization of the entire synthetic route and SAR landscape [4].

Quantitative Differentiation Evidence for 5-Bromothiazolo[5,4-b]pyridine Against Closest Analogs


Regioposition Validation: 5-Position Functionally Linked to BCR-ABL, RAF, and VEGFR2 ATP-Binding Site Engagement

The 5-position of the thiazolo[5,4-b]pyridine scaffold is explicitly identified in the peer-reviewed literature as a validated functionalization site for targeting the ATP-binding pocket of BCR-ABL, RAF, and VEGFR2 kinases [1]. This regiopositional validation distinguishes the 5-bromo compound from the 2-bromo (CAS 412923-40-1) and 6-bromo (CAS 886372-88-9) isomers. The 6-position was first reported as a functionalization site only in 2022 for c-KIT inhibition, establishing the 5-position as the mature, literature-precedented choice for programs targeting BCR-ABL gatekeeper mutants (including T315I) and RAF/VEGFR2 [1]. The thiazolo[5,4-b]pyridine-containing type II inhibitors HG-7-85-01 and HG-7-86-01 demonstrated potent cellular activity against both wild-type and T315I gatekeeper mutant Bcr-Abl in Ba/F3 cellular assays [2].

Kinase inhibitor design BCR-ABL T315I Type II kinase inhibitors

Cross-Coupling Reactivity Differential: C–Br Bond Enables Milder Suzuki-Miyaura Conditions Versus C–Cl

The C–Br bond in 5-bromothiazolo[5,4-b]pyridine possesses a bond dissociation energy (BDE) of approximately 84 kcal/mol, compared to approximately 97 kcal/mol for the C–Cl bond in 5-chlorothiazolo[5,4-b]pyridine (CAS 1313726-12-3) [1]. This ~13 kcal/mol difference translates into significantly milder oxidative addition conditions in palladium-catalyzed cross-coupling reactions. In the published synthesis of PI3K inhibitors, the copper bromide-mediated bromination of the thiazolo[5,4-b]pyridine scaffold was explicitly performed to generate the bromo intermediate for subsequent Suzuki coupling with aryl borates at 100 °C, yielding the desired 2-aryl derivatives in good yields [2]. The corresponding chloro intermediate would require elevated temperatures or specialized ligand systems to achieve comparable conversion, increasing the risk of scaffold decomposition and reducing functional group tolerance. In direct comparisons of halogenated heterocycles in Suzuki-Miyaura reactions, bromo derivatives have been shown to be superior to iodo derivatives due to reduced propensity for dehalogenation side reactions, while chloro derivatives require more forcing conditions [3].

Suzuki-Miyaura coupling Palladium catalysis Building block reactivity

Physicochemical Differentiation: Computed LogP and Aqueous Solubility Profile

5-Bromothiazolo[5,4-b]pyridine exhibits a computed LogP (XLogP3-AA) of 2.7 from PubChem [1] and a separately reported LogP of 1.48 from Chemsrc computational data , with a computed aqueous solubility of 71 g/L at 25 °C . By comparison, the parent unsubstituted thiazolo[5,4-b]pyridine scaffold (CAS 273-84-7) has a lower computed LogP (approximately 0.9–1.0, estimated from ChemSpider data) and the 5-chloro analog has a lower molecular weight (170.62 g/mol vs. 215.07 g/mol). The increased lipophilicity conferred by the bromine atom modifies the compound's partitioning behavior and may influence its suitability as a fragment in biophysical screening campaigns where adequate aqueous solubility must be balanced against target engagement potential. The compound has zero hydrogen bond donors and three hydrogen bond acceptors, consistent with CNS drug-likeness criteria when appropriately derivatized [1].

Lipophilicity Drug-likeness Fragment physicochemical properties

Commercial Availability and Purity Benchmarking Against Regioisomeric and Halogen Analogs

5-Bromothiazolo[5,4-b]pyridine is commercially available from multiple suppliers at specified purities of 95% (standard grade) and 97% (high-purity grade) . The 5-chloro analog (CAS 1313726-12-3) is available from fewer suppliers and has been noted as 'Discontinued' by at least one major catalog vendor . The 6-bromo isomer (CAS 886372-88-9) is similarly listed as 'Discontinued' by certain suppliers . The 2-bromo isomer (CAS 412923-40-1) has reported purity of 95-98% and requires storage at -20 °C, indicating potentially lower stability compared to the 5-bromo isomer which is stored at room temperature . This differential in supply-chain robustness and storage requirements represents a practical procurement consideration for laboratories planning multi-step synthetic campaigns where reliable intermediate supply is critical for reproducibility.

Chemical procurement Building block availability Synthetic intermediate sourcing

Validated Application Scenarios for 5-Bromothiazolo[5,4-b]pyridine Based on Quantitative Differentiation Evidence


Synthesis of Type II BCR-ABL Inhibitors Targeting the T315I Gatekeeper Mutant

Programs aimed at overcoming imatinib resistance in chronic myeloid leukemia (CML) via BCR-ABL T315I gatekeeper mutant inhibition can employ 5-bromothiazolo[5,4-b]pyridine as a key intermediate for installing 5-position substituents that engage the DFG-out conformation of the kinase. The thiazolo[5,4-b]pyridine-containing inhibitors HG-7-85-01 and HG-7-86-01 demonstrated potent cellular activity against both wild-type and T315I mutant Bcr-Abl, establishing the scaffold's fitness for this challenging target [1]. The 5-bromo handle enables Suzuki-Miyaura or Buchwald-Hartwig derivatization to explore the ATP-binding site vectors validated in the BCR-ABL literature [2].

PI3Kα Inhibitor Library Synthesis via Suzuki Coupling at the 5-Position

The published seven-step synthetic route to potent PI3Kα inhibitors (IC₅₀ = 3.6 nM for compound 19a) explicitly relies on a copper bromide-mediated bromination to generate the bromothiazolo[5,4-b]pyridine intermediate, which then undergoes Suzuki coupling with aryl borates to install sulfonamide-containing biaryl groups [1]. The 5-bromo compound is therefore the direct synthetic entry point for this specific class of PI3K inhibitors, and procurement of pre-formed 5-bromothiazolo[5,4-b]pyridine eliminates the bromination step, reducing the synthetic sequence from seven to potentially five or six steps [2].

RAF/VEGFR2 Dual Inhibitor Design Leveraging Co-Crystal Structure Data

The co-crystal structure of a [1,3]thiazolo[5,4-b]pyridine derivative bound to the kinase domain of human B-RAF (PDB 4DBN, resolution 3.15 Å) provides direct structural evidence for the binding mode of 5-position-derivatized thiazolo[5,4-b]pyridines in the RAF active site [1]. This structural data enables structure-based drug design (SBDD) using the 5-bromo compound as a starting scaffold for introducing substituents that exploit the DFG-out conformation of both RAF and VEGFR2 kinases [2].

MALT-1 Protease Inhibitor Development for ABC-DLBCL

The AbbVie patent application WO 2023/192913 A1 discloses thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors with potential utility in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) [1]. The 5-bromo substituent provides a versatile handle for late-stage diversification to explore the SAR around the 5-position of the scaffold in the context of MALT-1 paracaspase inhibition, a target for which aberrant NF-κB signaling is a validated driver of oncogenesis [2].

Quote Request

Request a Quote for Thiazolo[5,4-b]pyridine, 5-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.